molecular formula C19H20N4O3 B11334082 4-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate

4-(1H-tetrazol-1-yl)phenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate

Cat. No.: B11334082
M. Wt: 352.4 g/mol
InChI Key: IPXPFXRGCPMBQL-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE is a complex organic compound that features a tetrazole ring and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE typically involves multiple steps. One common method includes the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the phenoxyacetate moiety can produce phenoxyethanol derivatives .

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETATE lies in its combination of a tetrazole ring and a phenoxyacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(5-methyl-2-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C19H20N4O3/c1-13(2)17-9-4-14(3)10-18(17)25-11-19(24)26-16-7-5-15(6-8-16)23-12-20-21-22-23/h4-10,12-13H,11H2,1-3H3

InChI Key

IPXPFXRGCPMBQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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